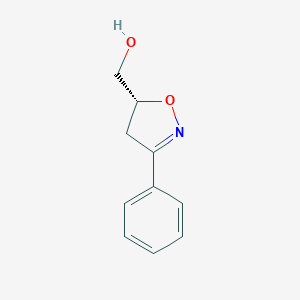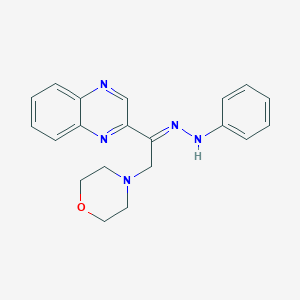
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DHPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPG belongs to the class of pyrrolone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival. 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of cell death. 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of immune cells, such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments, including its high potency, specificity, and stability. However, 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations. Additionally, the synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient and cost-effective synthetic methods for 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of interest is the investigation of the potential use of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and to identify potential biomarkers for its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of chemical transformations, including hydrolysis, reduction, and acylation, to yield the final compound. The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to improve its yield and purity, and various modifications to the synthetic route have been reported.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis, due to its anti-inflammatory properties. Additionally, 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C23H25NO6 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-13-5-7-15(8-6-13)21(26)19-20(24(12-14(2)25)23(28)22(19)27)17-10-9-16(29-3)11-18(17)30-4/h5-11,14,20,25-26H,12H2,1-4H3/b21-19- |
Clave InChI |
QHHYKYLHWZGBED-VZCXRCSSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=C(C=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=C(C=C(C=C3)OC)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)